2,3'-Dichlorobiphenyl
Overview
Description
2,3’-Dichlorobiphenyl belongs to the class of organic compounds known as polychlorinated biphenyls . These are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety . It is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound .
Synthesis Analysis
Chlorobiphenyls, including 2,3’-Dichlorobiphenyl, have been synthesized using various methods. One method involves the decomposition of aroyl peroxides in appropriate substrates, which has yielded high yields of chlorobiphenyls . Mono- and dichlorobiphenyls have been prepared using new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .
Molecular Structure Analysis
The molecular formula of 2,3’-Dichlorobiphenyl is C12H8Cl2 . The molecular weight is 223.1 g/mol . The IUPAC name is 1,2-dichloro-3-phenylbenzene .
Chemical Reactions Analysis
Biological transformation of polychlorinated biphenyls could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation . Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners .
Physical And Chemical Properties Analysis
2,3’-Dichlorobiphenyl is a solid substance . It has excellent physical and chemical properties, which have led to its widespread use in industrial, commercial, and agricultural fields .
Scientific Research Applications
Metabolism and Environmental Impact
- Metabolism in Plant-Water-Soil-Systems : 2,3'-Dichlorobiphenyl is metabolized into monohydroxy derivatives and possibly a dihydroxy derivative and a dechlorinated product in plant-water-soil systems (Moza et al., 1974).
- Photodechlorination Reactions : Photodechlorination studies show that 2,3'-Dichlorobiphenyl is converted to monochlorobiphenyls under certain conditions, revealing insights into environmental degradation processes (Nishiwaki et al., 1982).
Chemical Structure and Properties
- Crystal Structure Analysis : The crystal structure of 2,3-Dichloro-3',4'-dihydroxybiphenyl, a metabolite of 2,3'-Dichlorobiphenyl, reveals intramolecular hydrogen bonding and π-π stacking interactions, contributing to understanding its chemical properties (Dhakal et al., 2019).
- Formation of Acids Through Carbonylation : Carbonylation reactions of 2,3'-Dichlorobiphenyl lead to the formation of chloro-phenylbenzoic acids, demonstrating its chemical reactivity and potential for forming derivatives (Boyarskiy et al., 2009).
Extraction and Analysis Techniques
- Extraction Methods : Research on Microwave Assisted Extraction and Subcritical Water Extraction methods for 2,3'-Dichlorobiphenyl provides insights into effective techniques for its extraction from environmental samples (Hu Wei-hong, 2010).
Catalytic Processes and Dechlorination
- Hydrodechlorination Over Catalysts : Studies on hydrodechlorination of dichlorobiphenyls over Ni-Mo/Al2O3 catalysts offer insights into the efficiency and mechanisms of chlorine removal from these compounds (Gryglewicz et al., 2006).
Environmental and Biological Interactions
- Environmental Tracing and Analysis : Research tracing the source of 3,3'-dichlorobiphenyl in Halifax Harbour highlights the environmental presence and potential impacts of such compounds (King et al., 2002).
- Metabolism in Human Cell Models : A study on the metabolism of 3,3'-Dichlorobiphenyl in HepG2 cells revealed a complex mixture of oxidative metabolites, providing important insights into its human metabolic pathways (Zhang et al., 2020).
Safety And Hazards
2,3’-Dichlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an appropriate treatment and disposal facility .
properties
IUPAC Name |
1-chloro-2-(3-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBBDTRJIVXKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074024 | |
Record name | 2,3'-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dichlorobiphenyl | |
CAS RN |
25569-80-6 | |
Record name | 2,3'-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3'-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3'-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ4O46M8F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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